2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid
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Overview
Description
2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester, providing the (S) absolute configuration for the major product . This method ensures high stereoselectivity and yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution can result in halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
2-Amino-4-phenyl-4-(pyrrolidin-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and phenyl groups, along with the pyrrolidine ring, allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-amino-4-phenyl-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C14H20N2O2/c15-12(14(17)18)10-13(16-8-4-5-9-16)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,17,18) |
InChI Key |
FDERBAPGJDUIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CC(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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